molecular formula C18H20N2O B11486908 2-methyl-1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole

2-methyl-1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole

Cat. No.: B11486908
M. Wt: 280.4 g/mol
InChI Key: HATXWLODLDOTGG-UHFFFAOYSA-N
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Description

2-METHYL-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzodiazole ring system substituted with a methyl group and a 3-(3-methylphenoxy)propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzimidazole with 3-(3-methylphenoxy)propyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzodiazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

2-METHYL-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-methyl-1-[3-(3-methylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C18H20N2O/c1-14-7-5-8-16(13-14)21-12-6-11-20-15(2)19-17-9-3-4-10-18(17)20/h3-5,7-10,13H,6,11-12H2,1-2H3

InChI Key

HATXWLODLDOTGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C(=NC3=CC=CC=C32)C

Origin of Product

United States

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